molecular formula C11H12BrNO B11863882 7-Bromo-2-propylisoindolin-1-one

7-Bromo-2-propylisoindolin-1-one

Cat. No.: B11863882
M. Wt: 254.12 g/mol
InChI Key: IOHQAUFCVQGXLT-UHFFFAOYSA-N
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Description

7-Bromo-2-propylisoindolin-1-one is a chemical compound characterized by the presence of a bromine atom at the 7th position and a propyl group at the 2nd position on the isoindolin-1-one core. This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-propylisoindolin-1-one typically involves the bromination of 2-propylisoindolin-1-one. One common method is the reaction of 2-propylisoindolin-1-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-propylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 7-azido-2-propylisoindolin-1-one, 7-thio-2-propylisoindolin-1-one, and 7-alkoxy-2-propylisoindolin-1-one.

    Oxidation Reactions: Formation of N-oxides and other oxidized derivatives.

    Reduction Reactions: Formation of 2-propylisoindolin-1-one.

Scientific Research Applications

7-Bromo-2-propylisoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-propylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-propylisoindolin-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s bioactivity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

7-bromo-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C11H12BrNO/c1-2-6-13-7-8-4-3-5-9(12)10(8)11(13)14/h3-5H,2,6-7H2,1H3

InChI Key

IOHQAUFCVQGXLT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C1=O)C(=CC=C2)Br

Origin of Product

United States

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